

# Technical Support Center: Minimizing Enthalpy Relaxation in Freeze-Dried Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disialyloctasaccharide*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, measuring, and minimizing enthalpy relaxation in freeze-dried formulations. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and formulation strategies to enhance the stability of lyophilized products.

## Frequently Asked Questions (FAQs)

**Q1:** What is enthalpy relaxation in the context of freeze-dried formulations?

**A1:** Enthalpy relaxation, a manifestation of physical aging, is a thermodynamic process that occurs in amorphous (glassy) materials, such as the matrix of a freeze-dried product, when stored below their glass transition temperature (Tg).<sup>[1][2]</sup> In this state, the molecules are kinetically frozen in a high-energy, non-equilibrium state. Over time, they slowly rearrange to reach a lower, more stable energetic state.<sup>[2]</sup> This gradual release of excess enthalpy is known as enthalpy relaxation.<sup>[2]</sup>

**Q2:** Why is it important to minimize enthalpy relaxation?

**A2:** Enthalpy relaxation is a measure of molecular mobility within the amorphous matrix.<sup>[3]</sup> Increased molecular mobility can compromise the stability of the active pharmaceutical ingredient (API), particularly for sensitive biologics like proteins. It can lead to:

- Increased protein aggregation: Higher mobility allows protein molecules to interact and form aggregates, which can lead to loss of efficacy and potential immunogenicity.
- Chemical degradation: Enhanced molecular mobility can accelerate detrimental chemical reactions such as deamidation and oxidation.
- Changes in physical properties: Enthalpy relaxation can alter the mechanical properties of the freeze-dried cake, potentially leading to brittleness and affecting reconstitution times.[\[2\]](#)

Q3: What is the relationship between enthalpy relaxation and the glass transition temperature (Tg)?

A3: The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. Enthalpy relaxation occurs at temperatures below the Tg.[\[1\]](#) A higher Tg is generally desirable as it means the formulation is in a more rigid glassy state at a given storage temperature, which can slow down the rate of enthalpy relaxation. However, storing a product well below its Tg is necessary but not always sufficient to prevent long-term stability issues.[\[4\]](#)

Q4: How do different excipients influence enthalpy relaxation?

A4: Excipients play a crucial role in determining the physical properties of the amorphous matrix and, consequently, the extent of enthalpy relaxation.

- Sugars (e.g., sucrose, trehalose): These are common cryo- and lyoprotectants that form the glassy matrix. Trehalose generally has a higher Tg than sucrose, which can be advantageous for stability.[\[5\]](#) However, the choice between them can depend on the specific protein and other formulation components, as their interactions with the protein and water can differ.[\[6\]](#)
- Polymers: The addition of polymers can increase the Tg of the formulation and restrict molecular mobility, thereby reducing enthalpy relaxation.
- Bulking agents (e.g., mannitol): While often used to provide an elegant cake structure, crystalline bulking agents can sometimes lead to phase separation and may not fully contribute to the amorphous matrix that stabilizes the protein.

Q5: How does storage temperature affect enthalpy relaxation?

A5: The rate of enthalpy relaxation is highly dependent on the storage temperature. The closer the storage temperature is to the Tg, the faster the rate of relaxation.<sup>[7]</sup> Therefore, storing freeze-dried products at a temperature significantly below their Tg is a key strategy to minimize enthalpy relaxation and maintain stability.<sup>[4]</sup> It is generally recommended to store products at least 50°C below their Tg.<sup>[8]</sup>

## Troubleshooting Guide

Problem	Possible Causes	Recommended Solutions
High degree of protein aggregation observed during stability studies.	High molecular mobility in the amorphous matrix, indicated by significant enthalpy relaxation.	<ul style="list-style-type: none"><li>- Reformulate with an excipient that provides a higher Tg (e.g., trehalose instead of sucrose, or adding a polymer).</li><li>- Optimize the freeze-drying cycle to ensure a more homogeneous amorphous matrix.</li><li>- Store the product at a lower temperature, further below its Tg.</li></ul>
DSC thermogram shows a large, sharp endotherm overlapping with the glass transition, making Tg determination difficult.	This is likely a significant enthalpy relaxation peak, which can obscure the step-change of the glass transition. <a href="#">[3]</a> <a href="#">[9]</a>	<ul style="list-style-type: none"><li>- Use Modulated Temperature DSC (MTDSC) to separate the reversing heat flow (which shows the Tg) from the non-reversing heat flow (which shows the enthalpy relaxation).</li><li><a href="#">[3]</a> <a href="#">[8]</a> - "Erase" the thermal history by heating the sample above its Tg, cooling it rapidly, and then immediately re-running the DSC scan. The second scan will show the Tg without the relaxation peak.<a href="#">[3]</a></li></ul>
Inconsistent DSC results between samples from the same batch.	<ul style="list-style-type: none"><li>- Inhomogeneous sample.</li><li>- Improper sample preparation or loading in the DSC pan.<a href="#">[9]</a></li><li><a href="#">[10]</a> - Variations in the thermal history of different vials from the freeze-dryer.</li></ul>	<ul style="list-style-type: none"><li>- Ensure the sample taken for DSC is representative of the entire cake.</li><li>- Follow a standardized procedure for sample preparation and ensure good thermal contact between the sample and the DSC pan.</li><li><a href="#">[9]</a> - Analyze samples from different locations within the freeze-dryer to assess homogeneity.</li></ul>

The freeze-dried cake appears collapsed or shrunken.

The formulation was dried at a temperature above its collapse temperature, which is related to the Tg of the freeze-concentrate.

- Determine the collapse temperature of the formulation using a freeze-drying microscope.  
- Ensure the primary drying shelf temperature is maintained below the collapse temperature.  
- Reformulate to increase the Tg' (glass transition of the maximally freeze-concentrated solution).

## Strategies to Minimize Enthalpy Relaxation

Minimizing enthalpy relaxation is a key goal in the development of stable freeze-dried formulations. This can be achieved through a combination of rational formulation design and process optimization.

## Formulation Strategies

The choice of excipients is critical in controlling the physical properties of the amorphous matrix.

- Selection of Stabilizers:
  - Sucrose and Trehalose: These disaccharides are effective at forming a glassy matrix and protecting proteins. Trehalose generally has a higher Tg than sucrose, which can lead to a lower rate of enthalpy relaxation at the same storage temperature.[5] However, the optimal choice may depend on the specific protein, as interactions at the molecular level can influence stability.[6]
  - Other Sugars and Polyols: Other sugars and polyols can be used, but their Tg and other physical properties must be carefully considered.
- Use of Polymers: Incorporating polymers such as polyvinylpyrrolidone (PVP) or hydroxyethyl starch (HES) can increase the Tg of the formulation and reduce molecular mobility.

## Process Optimization

The freeze-drying process itself can influence the properties of the final product.

- Annealing: Annealing is a step in the freeze-drying cycle where the product is held at a temperature above the  $T_g'$  for a period of time before primary drying. This can promote more complete crystallization of any crystallizable components and lead to a more relaxed and stable amorphous phase. Annealing at a temperature about 15-25°C below the  $T_g$  has been shown to result in maximum structural relaxation.[\[11\]](#)
- Cooling Rate: The rate of cooling during the freezing step can affect the morphology of the ice crystals and the homogeneity of the amorphous phase. Slower cooling rates can lead to larger ice crystals, which may be beneficial for primary drying but can also impact the amorphous phase.

## Quantitative Impact of Formulation on Enthalpy Relaxation

The following table summarizes representative data on how different excipients and storage conditions can affect enthalpy relaxation.

Formulation	Storage Condition	Enthalpy Relaxation (J/g)	Key Observation
40% Sucrose-Water Glass	1-6 days at -55°C	Increases with time	Enthalpy relaxation increases with both aging time and temperature. <a href="#">[7]</a>
40% Sucrose-Water Glass	1-6 days at -70°C	Lower than at -55°C	Lower storage temperatures reduce the extent of enthalpy relaxation. <a href="#">[7]</a>
Aspartame:Sucrose (1:10 w/w)	Annealed at Tg - 20°C	Maximized	Annealing at an optimal temperature below Tg maximizes structural relaxation. <a href="#">[11]</a>
Aspartame:Trehalose (1:10 w/w)	Annealed at Tg - 20°C	Maximized	Similar to sucrose, trehalose formulations show maximal relaxation with appropriate annealing. <a href="#">[11]</a>

Note: The actual values of enthalpy relaxation are highly dependent on the specific formulation, the thermal history of the sample, and the parameters used for DSC analysis. The data in this table are illustrative.

## Experimental Protocol: Measurement of Enthalpy Relaxation by Modulated Temperature DSC (MTDSC)

This protocol outlines the steps for measuring enthalpy relaxation in a freeze-dried sample using a Modulated Temperature Differential Scanning Calorimeter (MTDSC). MTDSC is the preferred method as it can separate the reversible heat flow signal (associated with the glass transition) from the non-reversible heat flow signal (associated with enthalpy relaxation).[\[8\]](#)

## 1. Sample Preparation

- Carefully break a small piece of the freeze-dried cake (typically 2-6 mg) in a low-humidity environment (e.g., a glove box) to minimize moisture uptake.[9]
- Place the sample into a hermetically sealed DSC pan. Using hermetic pans is crucial to prevent any loss of residual moisture during the experiment.
- Crimp the lid securely to ensure a good seal.
- Prepare an empty, hermetically sealed pan to be used as a reference.

## 2. MTDSC Instrument Setup and Temperature Program

- Instrument: TA Instruments Q-series DSC or similar, equipped with a refrigerated cooling system.
- Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).
- Temperature Program:
  - Equilibrate: Hold the sample at a temperature well below the expected Tg (e.g., 0°C) for 5 minutes.
  - Modulation Setup: Apply a sinusoidal temperature modulation. Typical parameters are an amplitude of  $\pm 1^{\circ}\text{C}$  and a period of 60 seconds.
  - Heating Ramp: Ramp the temperature at a slow underlying rate (e.g., 2-3°C/min) to a temperature well above the Tg (e.g., Tg + 20°C).

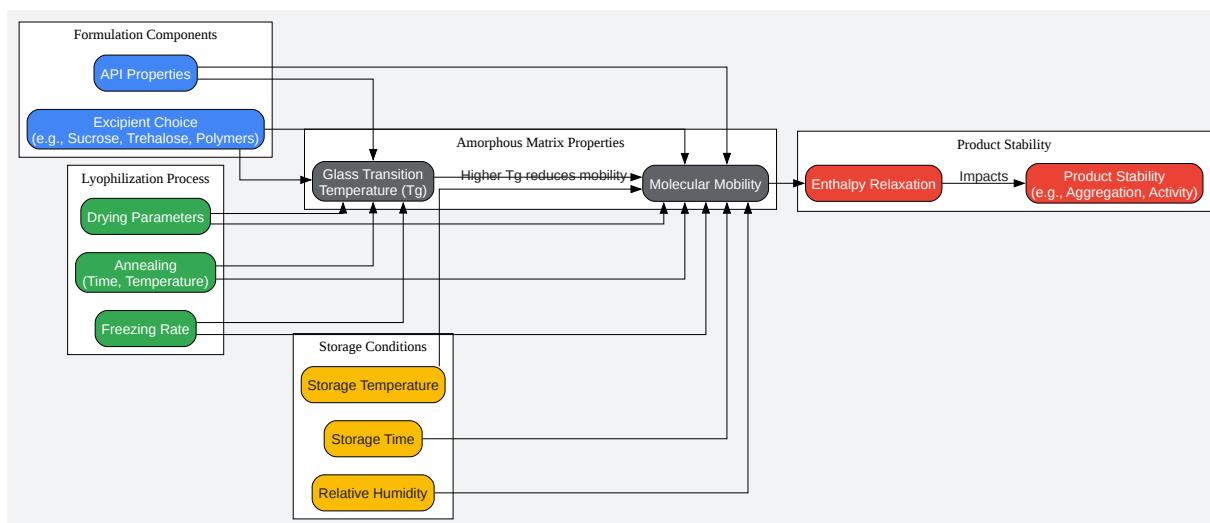
## 3. Data Analysis

- The MTDSC software will generate three signals: Total Heat Flow, Reversing Heat Flow, and Non-Reversing Heat Flow.
- Determine Tg: The glass transition temperature (Tg) is determined from the step change in the Reversing Heat Flow signal. This signal is largely free from the overlapping enthalpy relaxation peak.

- Calculate Enthalpy of Relaxation ( $\Delta H_r$ ):
  - The enthalpy relaxation event appears as an endothermic peak in the Non-Reversing Heat Flow signal, typically just above the  $T_g$ .
  - Integrate the area of this peak in the Non-Reversing Heat Flow curve. This area represents the enthalpy of relaxation ( $\Delta H_r$ ) in Joules per gram (J/g).
  - It is important to correct for the "frequency effect" which can contribute to the peak area in the non-reversing signal. This can be done by running a second scan on the same sample after erasing the thermal history (heating above  $T_g$  and rapid cooling). The peak area from the second scan is then subtracted from the first.[\[12\]](#)

## Visualizations

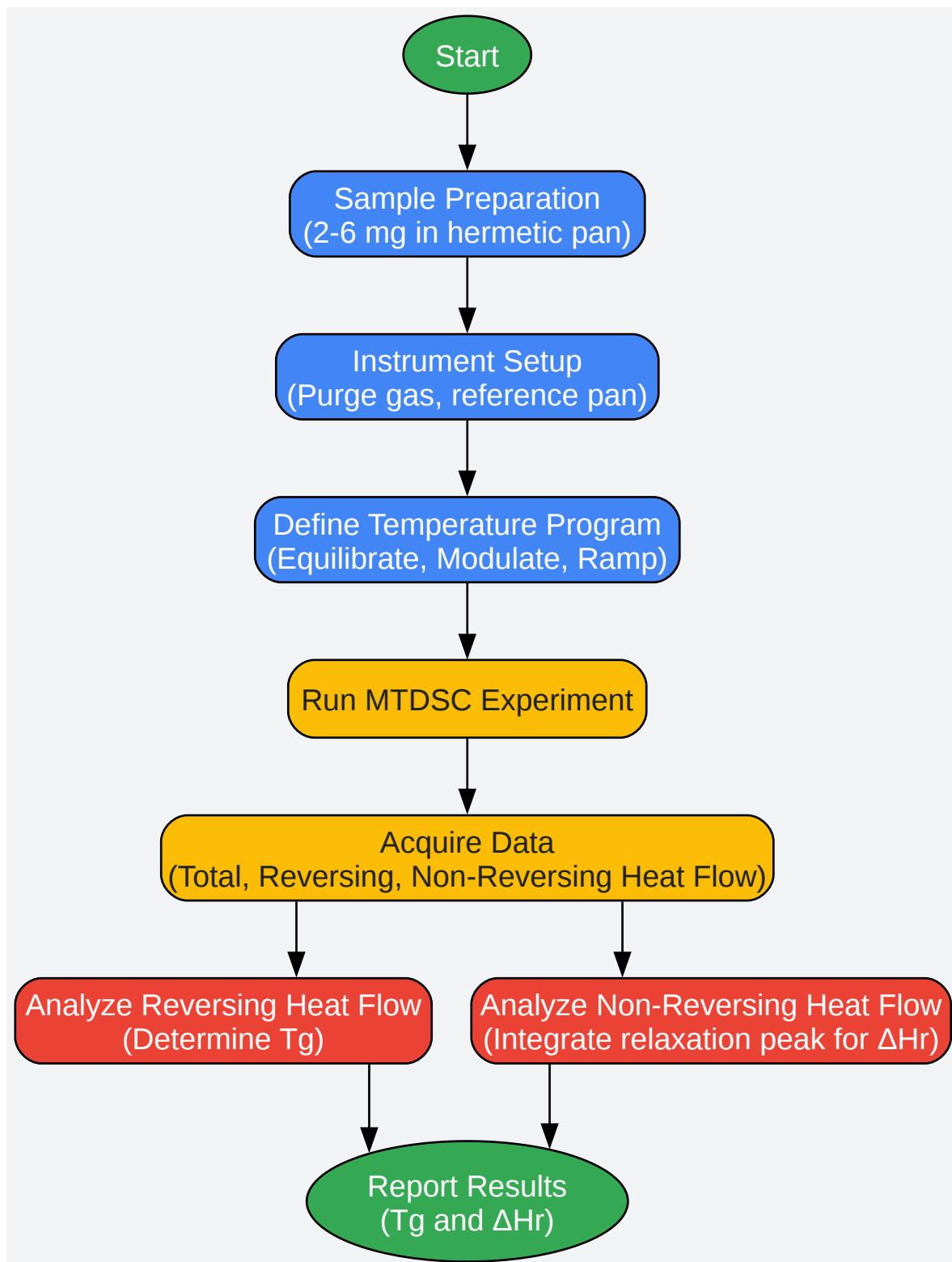
### Logical Relationship of Factors Influencing Enthalpy Relaxation

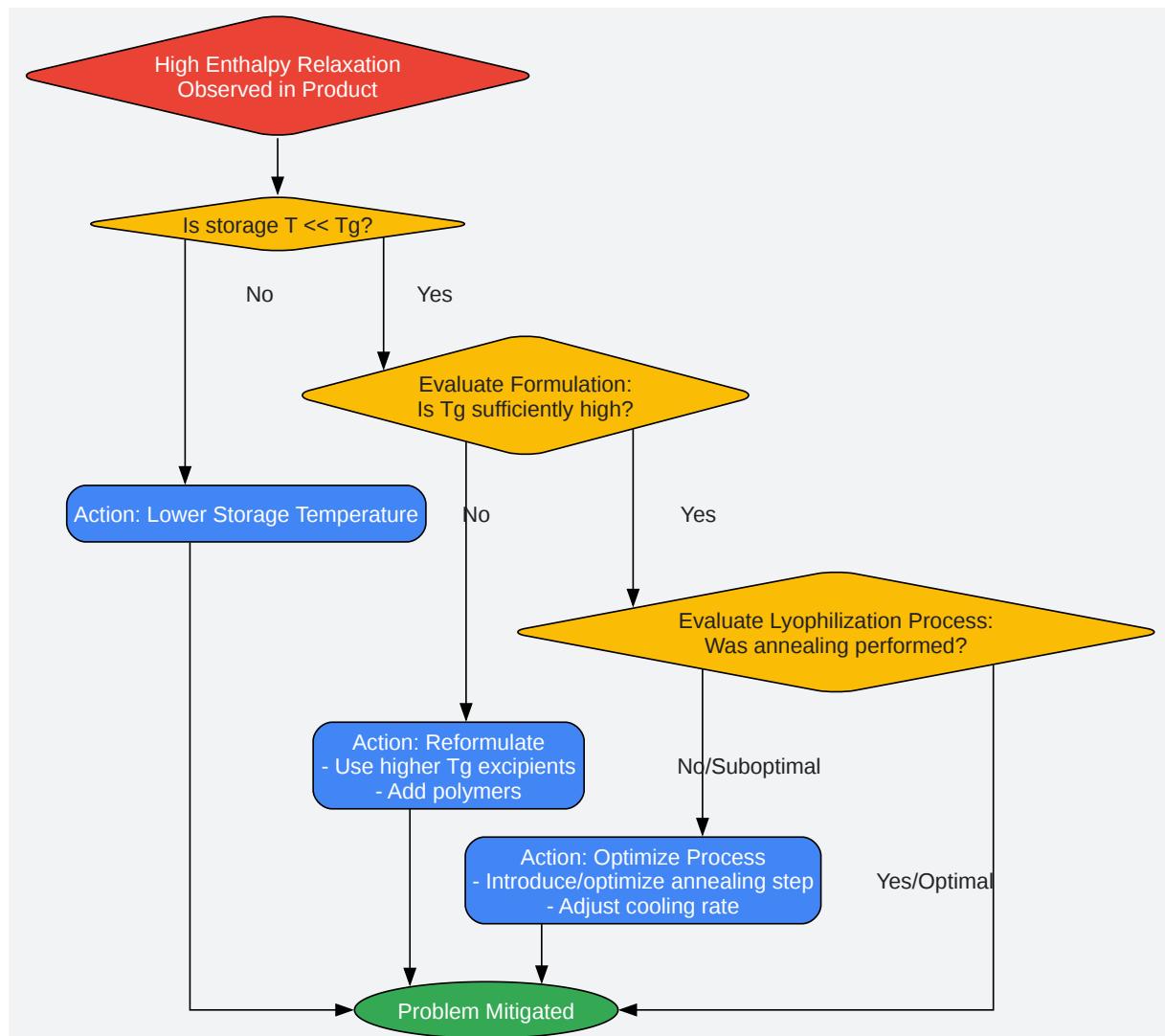


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Caption: Factors influencing enthalpy relaxation and product stability.

## Experimental Workflow for MTDSC Analysis



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